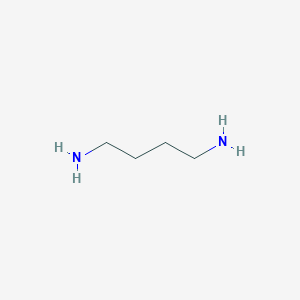

1,4-diaminobutane

Overview

Description

1,4-Diaminobutane (commonly known as putrescine) is a linear aliphatic diamine with the molecular formula C₄H₁₂N₂ and a molecular weight of 88.15 g/mol. It is a key industrial compound used in the synthesis of polyamides (e.g., PA46, PA410), pharmaceuticals, agrochemicals, and surfactants . Traditionally, it is produced via petrochemical routes involving hydrogenation of succinonitrile under harsh conditions, but recent advances focus on microbial fermentation using engineered Escherichia coli strains to improve sustainability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Putrescine can be synthesized through the hydrogenation of succinonitrile . Another method involves the decarboxylation of arginine or ornithine using enzymes such as arginine decarboxylase .

Industrial Production Methods: Industrial production of putrescine often involves the hydrogenation of succinonitrile . Biotechnological production methods have also been developed, including the use of metabolically engineered strains of Escherichia coli that produce putrescine at high concentrations in glucose mineral salts medium .

Chemical Reactions Analysis

Types of Reactions: Putrescine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Putrescine can be oxidized by putrescine oxidase to produce 4-aminobutanal, ammonia, and hydrogen peroxide.

Reduction: Putrescine can be reduced to form other polyamines such as spermidine and spermine.

Substitution: Putrescine can react with acids to form salts and with aldehydes or ketones to form Schiff bases.

Major Products:

Oxidation: 4-aminobutanal, ammonia, and hydrogen peroxide.

Reduction: Spermidine and spermine.

Substitution: Schiff bases and various salts.

Scientific Research Applications

Cell Culture Media

One of the most notable applications of 1,4-diaminobutane is in the preparation of specialized cell culture media for stem cell cultivation. It serves as a vital component that enhances the growth and maintenance of stem cells, which are crucial for various biological and medical research endeavors .

Table 1: Role of this compound in Cell Culture Media

| Component | Function |

|---|---|

| This compound | Enhances cell growth and differentiation |

| Other Amino Acids | Supports protein synthesis |

| Vitamins | Promotes metabolic functions |

Transfection Studies

In molecular biology, this compound is utilized as a core initiator in transfection protocols to introduce DNA into cells. This method is particularly useful for transient transfections and can enhance gene expression studies .

Polymer Production

This compound is a key intermediate in the production of polyamides such as PA46 and PA410. These polymers are used in various applications due to their excellent mechanical properties and thermal stability .

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Polyamides | Used in textiles and automotive parts |

| Agrochemicals | Serves as a building block for pesticides |

| Pharmaceuticals | Precursor for drug synthesis |

Microbial Production Studies

Recent research has focused on enhancing the microbial production of this compound using genetically engineered strains of Escherichia coli. By manipulating metabolic pathways to increase NADPH and pyridoxal phosphate (PLP) levels, researchers have significantly improved the yield of this compound .

Case Study: Enhanced Production via Genetic Engineering

Mechanism of Action

Putrescine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Key Features of 1,4-Diaminobutane:

- Biosynthesis Pathway : Synthesized from ornithine via ornithine decarboxylase (ODC), which requires pyridoxal phosphate (PLP) as a cofactor .

- Cofactor Dependency: Each mole of this compound requires 2 moles of NADPH for biosynthesis, necessitating metabolic balancing in engineered strains .

- Production Yields : Recombinant E. coli strains (e.g., NAP19) optimized for PLP and NADPH synthesis achieve yields up to 272 mg/L·DCW , a 79% increase over baseline strains .

- Applications: Polymers: Monomer for high-performance polyamides. Pharmaceuticals: Precursor for antibiotics and anti-cancer agents . Agrochemicals: Used in herbicides and pesticides .

Below is a detailed comparison of this compound with structurally and functionally related polyamines:

Structural and Functional Comparison

This compound :

Cadaverine :

- Pathway : Lysine → Cadaverine via lysine decarboxylase (PLP-dependent).

- Cofactors : Shares PLP dependency but requires distinct precursor pathways (lysine vs. ornithine) .

Spermidine/Spermine :

- Pathway: Sequential addition of aminopropyl groups to putrescine using decarboxylated S-adenosylmethionine (SAM) .

- Regulation : Tightly controlled by cellular growth signals; overproduction linked to oxidative stress mitigation .

Production Efficiency and Challenges

Biological Activity

1,4-Diaminobutane (also known as putrescine) is a biogenic amine that plays a crucial role in various biological processes, including cellular growth, differentiation, and polyamine biosynthesis. This article explores the biological activity of this compound, emphasizing its synthesis, metabolic pathways, and potential therapeutic applications.

Synthesis and Metabolic Pathways

This compound is synthesized from L-ornithine through the enzymatic action of ornithine decarboxylase (ODC). This reaction is pivotal in the polyamine biosynthetic pathway, which also includes the conversion of this compound to spermidine and spermine through the action of spermidine synthase and spermine synthase, respectively. The regulation of these pathways is critical for maintaining cellular homeostasis and responding to stress conditions.

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Substrate | Product | Role in Pathway |

|---|---|---|---|

| Ornithine Decarboxylase (ODC) | L-ornithine | This compound | Primary enzyme for synthesis |

| Spermidine Synthase | This compound | Spermidine | Converts putrescine to spermidine |

| Spermine Synthase | Spermidine | Spermine | Final step in polyamine synthesis |

Biological Functions

This compound is involved in several critical biological functions:

- Cell Growth and Proliferation : It is essential for cell division and growth. Elevated levels of this compound are often associated with increased cell proliferation.

- Stress Response : Under stress conditions (e.g., oxidative stress), cells may upregulate ODC activity to enhance polyamine production, which helps stabilize cellular structures and protect against damage.

- Neurotransmission : Some studies suggest that this compound may play a role in neurotransmitter regulation and has been implicated in neuroprotective mechanisms.

Therapeutic Applications

Research has indicated potential therapeutic applications for this compound:

- Cancer Therapy : Due to its role in cell proliferation, inhibitors of ODC are being investigated as potential cancer treatments. By limiting the availability of polyamines, these inhibitors can slow down tumor growth.

- Wound Healing : this compound has been shown to promote wound healing by enhancing fibroblast proliferation and collagen synthesis.

Case Study: Anticancer Properties

A study published in Molecules demonstrated that increasing the production of this compound in Escherichia coli through genetic engineering led to enhanced NADPH levels and improved overall yields of this compound. This highlights not only its biosynthetic pathway but also its potential application in producing biochemicals for therapeutic uses .

Research Findings

Recent research has focused on optimizing the production of this compound through metabolic engineering techniques. For example:

- Optimization of Cofactor Supply : Studies have shown that manipulating the supply of pyridoxal phosphate (PLP) significantly affects the yield of this compound. Optimal concentrations led to increased production without cytotoxic effects on bacterial strains .

- Genetic Engineering Approaches : By overexpressing key genes involved in NADPH synthesis and the pentose phosphate pathway in E. coli, researchers achieved a significant increase in both NADPH levels and this compound production .

Q & A

Q. Basic: What are the established protocols for synthesizing and purifying 1,4-diaminobutane in laboratory settings?

This compound can be synthesized via microbial fermentation or chemical methods. A high-purity purification protocol involves strain separation, salt removal, low-temperature concentration, crystallization, and distillation . For chemical synthesis, Schiff base formation with curcumin derivatives (e.g., using this compound to synthesize Cur-1,4) is a validated approach, requiring stoichiometric control of reactants and pH optimization .

Q. Basic: What characterization techniques are essential for confirming this compound identity and purity?

Key techniques include:

- Gas Chromatography (GC) : Electron-capture GC protocols enable simultaneous detection of polyamines like this compound, with validation using hepatic tissue samples .

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify molecular structure (e.g., δ ~1.6 ppm for CH groups) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 88.15 confirm molecular weight .

Q. Advanced: How does this compound function in Schiff base formation for nanoparticle stabilization?

This compound reacts with carbonyl groups (e.g., curcumin) to form Schiff bases, which stabilize silver nanoparticles. The reaction requires:

- Molar ratio optimization (e.g., 1:1 for curcumin and this compound).

- pH control (neutral to mildly acidic conditions) to enhance imine bond formation .

Q. Advanced: How can cofactor availability (PLP, NADPH) be optimized to enhance this compound biosynthesis in E. coli?

Overexpression of pyridoxal 5'-phosphate (PLP) biosynthetic genes (pdxA, pdxJ) and NADPH-generating pathways (e.g., pentose phosphate pathway) increases yields. For example, engineering E. coli with gapA deletion redirects carbon flux toward NADPH synthesis, improving titers by 30–40% .

Q. Advanced: What mechanistic insights explain substrate specificity of polyamine oxidase (PAO) for N,N'-dibenzyl-1,4-diaminobutane derivatives?

PAO activity depends on the protonation state of substrate amines. Substituted benzyl groups alter electron density, affecting binding. For instance, 4-CF-benzyl derivatives show lower k/K due to reduced basicity of the amine group, as demonstrated by pH-dependent kinetic profiling .

Q. Basic: What analytical methods are recommended for quantifying this compound in biological samples?

- Derivatization-GC/MS : Derivatize with pentafluorobenzoyl chloride to enhance detection limits (LOD: 0.1 ng/mL).

- HPLC-UV : Use reverse-phase C18 columns with ion-pairing agents (e.g., heptafluorobutyric acid) .

Q. Advanced: What safety protocols are critical when handling this compound in laboratory experiments?

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and N95 masks to prevent inhalation/contact .

- Storage : Under inert gas (N) at 2–8°C to prevent oxidation .

- Spill Management : Neutralize with dilute acetic acid and absorb with vermiculite .

Q. Advanced: How does this compound enhance nanoparticle synthesis compared to other diamines?

Its flexible aliphatic chain enables better steric stabilization of nanoparticles. For example, silver nanoparticles synthesized with this compound-Schiff bases exhibit narrower size distributions (10–15 nm) than those with ethylenediamine (20–30 nm) .

Q. Advanced: How can researchers resolve contradictions in kinetic data for PAO-catalyzed oxidation of substituted dibenzyl-1,4-diaminobutanes?

- Protonation Analysis : Use pH-rate profiles to determine active protonation states (e.g., mono-protonated species are optimal for catalysis) .

- Electronic Effects : Correlate substituent Hammett constants (σ) with k/K to identify electronic contributions to substrate binding .

Q. Advanced: What strategies improve this compound yield in fermentation processes?

Properties

IUPAC Name |

butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDHWZJUCRJVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041107 | |

| Record name | Putrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a strong odor like piperidine; mp = 23-24 deg C; [Merck Index] White solid; mp = 26.8 deg C; [EFSA: DAR - Vol. 1] White hygroscopic solid with an odor like amines; mp = 25-28 deg C; [Alfa Aesar MSDS], Solid | |

| Record name | Putrescine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Putrescine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

158.5 °C | |

| Record name | Putrescine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Putrescine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water with strongly basic reaction, Very soluble in water | |

| Record name | Putrescine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.877 g/cu cm at 25 °C | |

| Record name | Putrescine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.12 [mmHg] | |

| Record name | Putrescine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless oil, Colorless crystals, Leaflets | |

CAS No. |

110-60-1 | |

| Record name | Putrescine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Putrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Putrescine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | putrescine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Putrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PUTRESCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10TVZ52E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Putrescine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Putrescine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

27.5 °C | |

| Record name | Putrescine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Putrescine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Putrescine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.